molecular formula C23H24N2O6 B12175504 4-(morpholin-4-ylcarbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1(2H)-one

4-(morpholin-4-ylcarbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1(2H)-one

Katalognummer: B12175504
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: BGPOORQVWCQVPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(morpholin-4-ylcarbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-ylcarbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.

    Introduction of the Trimethoxyphenyl Group: This step might involve Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

    Attachment of the Morpholinylcarbonyl Group: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline core.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the morpholinyl or trimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(morpholin-4-ylcarbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1(2H)-one could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(morpholin-4-ylcarbonyl)isoquinoline
  • 2-(3,4,5-trimethoxyphenyl)isoquinoline
  • 4-(morpholin-4-ylcarbonyl)-2-phenylisoquinoline

Uniqueness

4-(morpholin-4-ylcarbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1(2H)-one is unique due to the combination of the morpholinylcarbonyl and trimethoxyphenyl groups, which might confer specific biological activities or chemical reactivity not seen in other compounds.

Eigenschaften

Molekularformel

C23H24N2O6

Molekulargewicht

424.4 g/mol

IUPAC-Name

4-(morpholine-4-carbonyl)-2-(3,4,5-trimethoxyphenyl)isoquinolin-1-one

InChI

InChI=1S/C23H24N2O6/c1-28-19-12-15(13-20(29-2)21(19)30-3)25-14-18(22(26)24-8-10-31-11-9-24)16-6-4-5-7-17(16)23(25)27/h4-7,12-14H,8-11H2,1-3H3

InChI-Schlüssel

BGPOORQVWCQVPS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.